molecular formula C14H19BrN2O2 B6646119 N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide

N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B6646119
M. Wt: 327.22 g/mol
InChI Key: NLWLKGFMQUTJGD-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a member of the opioid receptor family. By blocking the NOP receptor, this compound inhibits the release of nociceptin, a neuropeptide that plays a key role in pain perception and inflammation. This mechanism of action makes this compound a promising candidate for the development of new analgesic and anti-inflammatory drugs.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide is its high selectivity for the NOP receptor, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide. One possible direction is the development of new analgesic and anti-inflammatory drugs based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of anxiety and depression. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, this compound has been found to have potential applications in the treatment of anxiety and depression.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-19-13-3-2-12(15)8-11(13)9-17-14(18)10-4-6-16-7-5-10/h2-3,8,10,16H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWLKGFMQUTJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC(=O)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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